tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2165772-28-9 . It has a molecular weight of 201.27 . The IUPAC name for this compound is tert-butyl ®-3- (1-hydroxyethyl)azetidine-1-carboxylate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, azetidines in general can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.It is typically stored at room temperature . The physical form of this compound was not specified in the search results.
Scientific Research Applications
Synthetic Organic Chemistry
Tert-Butyl phenylazocarboxylates, related to tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate, are versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the generation of aryl radicals through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, broadening the scope of organic synthesis and compound modification (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Enantiopure Compounds
Enantiopure 3-substituted azetidine-2-carboxylic acids, analogs of this compound, have been synthesized for their potential applications in studying the influence of conformation on peptide activity. These compounds serve as tools in peptide research, offering insights into the structural requirements for biological activity and providing a pathway for the development of novel peptide-based therapeutics (Sajjadi & Lubell, 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165772-28-9 |
Source
|
Record name | tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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